2-Iodo-4-trifluoromethyl-nicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3F3INO2 |
|---|---|
Molecular Weight |
317.00 g/mol |
IUPAC Name |
2-iodo-4-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14/h1-2H,(H,13,14) |
InChI Key |
KBGHCRBESXTNSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C(=O)O)I |
Origin of Product |
United States |
Synthetic Methodologies for 2 Iodo 4 Trifluoromethyl Nicotinic Acid and Analogues
De Novo Pyridine (B92270) Ring Construction Approaches
Building the pyridine ring from the ground up offers a powerful way to control the substitution pattern, including the precise placement of the crucial trifluoromethyl group. This approach typically involves the condensation of smaller, readily available fragments.
Cyclocondensation is a cornerstone of heterocyclic synthesis. In this context, it involves reacting a building block already containing the trifluoromethyl (CF3) group with other components to form the pyridine ring in one or more steps. nih.gov This strategy ensures the CF3 group is incorporated from the outset.
Ethyl 4,4,4-trifluoroacetoacetate is a widely utilized and versatile precursor for constructing trifluoromethyl-substituted pyridines. nih.govacs.org Its 1,3-dicarbonyl moiety provides the reactivity needed for cyclization reactions.
One established route involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide. google.com This process typically begins with a Knoevenagel-type condensation followed by cyclization to form a dihydroxypyridine intermediate, 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine. This intermediate can then be converted to a dichloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). Subsequent catalytic hydrogenolysis to remove the chlorine atoms and hydrolysis of the nitrile group yields the target 4-(trifluoromethyl)nicotinic acid scaffold. google.com
Cyclization: Ethyl 4,4,4-trifluoroacetoacetate + Cyanoacetamide → 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine
Chlorination: → 2,6-dichloro-3-cyano-4-trifluoromethylpyridine
Hydrogenolysis & Hydrolysis: → 4-(trifluoromethyl)nicotinic acid
This approach provides a reliable method for accessing the core structure, which can then be further functionalized. For instance, selective halogenation at the 2-position could be explored to introduce the iodo group.
Table 1: Synthesis of 4-Trifluoromethyl Nicotinic Acid via Ethyl 4,4,4-trifluoroacetoacetate
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Ethyl 4,4,4-trifluoroacetoacetate, Cyanoacetamide | Potassium Hydroxide (catalyst) | 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine |
| 2 | 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine | POCl₃ | 2,6-dichloro-3-cyano-4-trifluoromethylpyridine |
Another effective de novo strategy employs trifluoroacetyl chloride, a reactive and commercially available building block. nih.govgoogle.com This method often involves an initial acylation of an electron-rich species like a vinyl ether or an enamine, followed by cyclization with another component to assemble the pyridine ring.
A patented method describes the reaction of trifluoroacetyl chloride with vinyl ethyl ether in the presence of a base catalyst (e.g., pyridine) to produce an acylated intermediate, 4-ethoxy-1,1,1-trifluoro-3-en-2-one. google.comgoogle.com This intermediate is then subjected to a cyclization reaction with 3-aminoacrylonitrile. The resulting 4-(trifluoromethyl)nicotinonitrile (B82138) is subsequently hydrolyzed under basic conditions (e.g., using sodium hydroxide) to afford 4-(trifluoromethyl)nicotinic acid. google.comgoogle.com The yield of the final hydrolysis step can be optimized by adjusting the reaction temperature and concentration of the base. google.comgoogle.com
Table 2: Representative Yields for Hydrolysis of 4-(Trifluoromethyl)nicotinonitrile google.comgoogle.com
| Entry | Reagent | Temperature (°C) | Yield (%) |
| 1 | 50g NaOH in 500mL H₂O | 80 | 76.5 |
| 2 | 50g NaOH in 500mL H₂O | 100 | 84.7 |
| 3 | 150g NaOH in 500mL H₂O | 100 | 98.3 |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient approach for constructing complex molecules like substituted pyridines. nih.gov These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. nih.gov
For the synthesis of trifluoromethyl-pyridines, an MCR could involve the one-pot reaction of a trifluoromethyl-containing building block (like ethyl 4,4,4-trifluoroacetoacetate), an aldehyde, and an ammonia (B1221849) source. While specific examples leading directly to 2-iodo-4-trifluoromethyl-nicotinic acid are not prevalent, the MCR strategy has been successfully used to create related pyrazolo[3,4-b]pyridine structures. nih.gov For example, the three-component reaction of 3-amino-5-carbethoxy-6-trifluoromethyl pyrazolo[3,4-b] pyridine with an aldehyde and ethyl acetoacetate (B1235776) demonstrates the potential of MCRs in building fused pyridine ring systems. nih.gov This principle can be adapted to synthesize highly functionalized pyridine cores that serve as precursors to the target acid.
Cyclocondensation Reactions Involving Trifluoromethyl-Containing Precursors
Directed Functionalization of Pre-existing Pyridine Scaffolds
An alternative to building the ring from scratch is to start with a pre-formed pyridine or nicotinic acid derivative and introduce the required substituents in a stepwise manner. This approach is particularly useful if the starting pyridine scaffold is readily available.
Directly introducing a trifluoromethyl group onto a pyridine ring is a significant synthetic challenge due to the electron-deficient nature of the heterocycle. chemrxiv.org Early methods often relied on harsh conditions and the use of trifluoromethyl radicals, which typically result in low regioselectivity, yielding a mixture of 2-, 3-, and 4-trifluoromethylated products. chemrxiv.org
More recent advancements have focused on developing regioselective C-H trifluoromethylation reactions. For pyridine derivatives, methods for selective trifluoromethylation at the C2 and C4 positions have been established, often exploiting the inherent reactivity of these positions towards nucleophiles. chemrxiv.orgchemistryviews.org However, trifluoromethylation at the C3 position has remained more challenging. chemistryviews.org
A novel strategy for 3-position-selective trifluoromethylation involves the activation of the pyridine ring through hydrosilylation. chemrxiv.orgchemistryviews.orgacs.org This creates an enamine-like intermediate that can then react with an electrophilic CF3 source, such as a Togni reagent. This two-step, one-pot process allows for the highly regioselective introduction of a CF3 group at the 3-position of various pyridine and quinoline (B57606) derivatives in moderate to high yields. chemistryviews.org While this specific method targets the 3-position, the underlying principle of activating the pyridine ring towards reaction with a CF3 source is a key concept in the modern functionalization of these heterocycles.
Introduction of the Trifluoromethyl Group onto the Pyridine Ring
Direct Trifluoromethylation via Active Trifluoromethyl Species
Direct C-H trifluoromethylation of pyridine rings is a powerful strategy that avoids the need for pre-functionalized substrates. This approach typically involves the generation of a reactive trifluoromethyl species, which can be a radical, nucleophile, or electrophile, to attack the pyridine ring.
One common method involves the use of trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF3) in the presence of an initiator. nih.govprinceton.edunih.gov Another approach is the use of trifluoromethyl copper (CF3Cu) species, which can be generated in situ and react with halo-pyridines to introduce the CF3 group. nih.gov Additionally, methods based on the decarboxylation of trifluoroacetic acid have been developed to generate trifluoromethyl anions for subsequent reactions. nih.gov
| Reagent/Method | Substrate Type | Conditions | Outcome |
| Ruppert-Prakash (TMSCF3) | Carbonyl compounds, Imines | Fluoride (B91410) source (e.g., TBAF) | Nucleophilic trifluoromethylation |
| CF3Cu | Aryl/Heteroaryl Halides | In situ generation | Substitution of halide with CF3 |
| Trifluoroacetic Acid (TFA) | Pyridinium (B92312) salts | Base, Oxidant | Decarboxylative trifluoromethylation |
Halogen-Fluorine Exchange Methodologies
A classical and industrially significant method for introducing a trifluoromethyl group is through halogen-fluorine exchange, most notably the Swarts reaction. google.comresearchgate.netuwindsor.ca This method involves the treatment of a trichloromethyl-substituted pyridine with a fluorinating agent, typically a metal fluoride like antimony trifluoride (SbF3). google.comuwindsor.cawikipedia.org The trichloromethyl group can be installed on the pyridine ring by radical chlorination of a methylpyridine precursor.
The Swarts reaction is particularly effective for the synthesis of trifluoromethylpyridines from the corresponding trichloromethylpyridines. The reaction is often catalyzed by antimony pentachloride (SbCl5) to enhance the fluorinating power of SbF3. wikipedia.org
| Starting Material | Fluorinating Agent | Catalyst | Product |
| 4-(Trichloromethyl)nicotinic acid | Antimony trifluoride (SbF3) | Antimony pentachloride (SbCl5) | 4-(Trifluoromethyl)nicotinic acid |
| 2-Chloro-5-(trichloromethyl)pyridine | Hydrogen Fluoride (HF) | - | 2-Chloro-5-(trifluoromethyl)pyridine |
Regioselective Introduction of the Iodine Substituent
The introduction of an iodine atom at a specific position on the pyridine ring is crucial for the synthesis of the target compound. Several methods can be employed to achieve the desired regioselectivity.
Directed Ortho-Metalation and Subsequent Iodination
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgresearchgate.netchemspider.com In this strategy, a directing group on the ring coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating the deprotonation of the adjacent ortho-position. organic-chemistry.orgresearchgate.net The resulting lithiated intermediate can then be quenched with an electrophile, such as molecular iodine (I2), to introduce an iodine atom at the ortho-position.
For the synthesis of this compound, the carboxylic acid group of 4-trifluoromethyl-nicotinic acid can act as a directing group, guiding the lithiation and subsequent iodination to the C2 position.
| Substrate | Directing Group | Reagents | Product |
| 4-(Trifluoromethyl)nicotinic acid | -COOH | 1. s-BuLi/TMEDA, THF, -78°C; 2. I2 | This compound |
| N,N-Diethylnicotinamide | -CONEt2 | 1. s-BuLi, THF, -78°C; 2. I2 | 2-Iodo-N,N-diethylnicotinamide |
Decarboxylative Iodination of Nicotinic Acid Derivatives
Decarboxylative iodination, a variation of the Hunsdiecker reaction, provides a method to replace a carboxylic acid group with an iodine atom. arkat-usa.org This reaction typically involves the treatment of a carboxylic acid or its salt with an iodine source in the presence of a reagent that facilitates the decarboxylation and subsequent iodination.
This methodology could be applied to a precursor such as 4-(trifluoromethyl)pyridine-2-carboxylic acid, where the carboxyl group at the 2-position is replaced by iodine. However, the synthesis of this specific precursor would be a necessary preceding step. Recent developments have led to transition-metal-free decarboxylative iodination methods using molecular iodine.
| Substrate | Reagents | Conditions | Product |
| 4-(Trifluoromethyl)pyridine-2-carboxylic acid | I2, K2CO3, DMSO | Heat | 2-Iodo-4-(trifluoromethyl)pyridine |
| Benzoic Acid | I2, (NH4)2S2O8, CH3CN | Heat | Iodobenzene |
Iodination of Hydroxypyridine Carboxylic Acids
The presence of a hydroxyl group on the pyridine ring can activate it towards electrophilic substitution, facilitating direct iodination. If a synthetic route proceeds via a 4-hydroxynicotinic acid derivative, direct iodination can be a viable strategy. The hydroxyl group at the 4-position would direct iodination to the ortho positions (C3 and C5). Subsequent conversion of the hydroxyl group to a trifluoromethyl group would then be necessary.
Various iodinating agents can be used, such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent. The regioselectivity of the iodination is highly dependent on the reaction conditions and the other substituents present on the ring. nih.gov
| Substrate | Iodinating Agent | Conditions | Major Product(s) |
| 4-Hydroxynicotinic acid | N-Iodosuccinimide (NIS) | Acetonitrile (B52724), reflux | 3-Iodo-4-hydroxynicotinic acid and/or 5-Iodo-4-hydroxynicotinic acid |
| 3,5-Dichlorophenol | I2, Ag2SO4 | Dichloromethane | 3,5-Dichloro-2-iodophenol and 3,5-Dichloro-4-iodophenol |
Carboxylation of Pyridine Precursors
The final step in the synthesis of this compound could involve the introduction of the carboxylic acid group onto a pre-functionalized pyridine ring. This can be achieved through the carboxylation of an organometallic intermediate.
For instance, a 2-iodo-4-trifluoromethylpyridine precursor could be converted into an organolithium or Grignard reagent through metal-halogen exchange. This organometallic species can then react with carbon dioxide (CO2) to form the corresponding carboxylate, which upon acidic workup yields the desired nicotinic acid derivative.
| Precursor | Reagents | Intermediate | Product |
| 2-Iodo-4-(trifluoromethyl)pyridine | 1. n-BuLi or Mg; 2. CO2; 3. H+ | 2-Lithio- or 2-magnesio-4-(trifluoromethyl)pyridine | 4-(Trifluoromethyl)pyridine-2-carboxylic acid |
| 3-Bromopyridine | 1. Mg, THF; 2. CO2; 3. H+ | 3-Pyridylmagnesium bromide | Nicotinic acid |
Carbon Dioxide Quenching of Organometallic Pyridines
A powerful method for the direct carboxylation of a pyridine ring involves the use of organometallic intermediates. This approach typically begins with a halogenated pyridine precursor, which can be converted into an organolithium or organomagnesium (Grignard) reagent. This highly reactive species can then be "quenched" with carbon dioxide (in the form of dry ice or CO2 gas) to form a carboxylate salt, which upon acidic workup yields the desired carboxylic acid.
For the synthesis of compounds like this compound, this method offers a direct route to introduce the carboxylic acid group at a specific position. The regioselectivity of the initial metalation step is crucial and is often directed by the existing substituents on the pyridine ring. For instance, in a related synthesis of 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid, a lithiated intermediate was generated and subsequently carboxylated. scispace.com A similar strategy can be envisioned for an appropriately substituted iodo-trifluoromethyl-pyridine.
The general scheme for this reaction is as follows:
Formation of the Organometallic Reagent: A dihalopyridine containing the trifluoromethyl group is treated with a strong base, such as lithium diisopropylamide (LDA), or undergoes halogen-metal exchange.
Carboxylation: The resulting organometallic species is reacted with an excess of carbon dioxide.
Acidification: The reaction mixture is acidified to protonate the carboxylate and yield the final nicotinic acid derivative.
One of the challenges in this approach is the potential for side reactions due to the high reactivity of the organometallic intermediates. Therefore, strict anhydrous conditions and low temperatures are often required to achieve good yields.
Hydrolytic Cleavage of Nitrile Intermediates
An alternative and widely used method for the synthesis of nicotinic acids is the hydrolysis of a corresponding nicotinonitrile (cyanopyridine) intermediate. google.com This two-step process involves the introduction of a cyano group, which is then converted to a carboxylic acid. The hydrolysis can be performed under either acidic or basic conditions, with the choice of conditions often depending on the stability of the other functional groups present in the molecule. google.com
For the synthesis of 4-trifluoromethyl-nicotinic acid, a common precursor is 3-cyano-4-trifluoromethylpyridine. google.com This intermediate can be subjected to hydrolysis to yield the desired product. A patent describing the synthesis of 4-trifluoromethyl-nicotinic acid outlines a process where 2,6-dichloro-3-cyano-4-trifluoromethylpyridine is first synthesized and then undergoes hydrolysis. google.com
The reaction conditions for the hydrolysis step are critical. For example, a patented method for producing 4-trifluoromethyl-nicotinic acid involves heating 2,6-dichloro-3-cyano-4-trifluoromethylpyridine in a mixture of a 70% NaOH solution and 70% ethanol (B145695) solution under reflux for 6 hours. google.com Subsequent acidification with dilute hydrochloric acid precipitates the carboxylic acid product. google.com
| Starting Material | Reagents and Conditions | Product | Reference |
| 2,6-dichloro-3-cyano-4-trifluoromethylpyridine | 1. 70% NaOH, 70% Ethanol, Reflux, 6h; 2. 8% HCl | 2,6-dichloro-4-trifluoromethyl-nicotinic acid | google.com |
| 3-cyano-4-trifluoromethylpyridine | Hydrolysis | 4-trifluoromethyl-nicotinic acid | google.com |
Convergent Synthetic Strategies and Total Synthesis Efforts
Sequential Introduction of Halogen, Trifluoromethyl, and Carboxylic Acid Functionalities
The synthesis of this compound necessitates the controlled and sequential introduction of three different functional groups onto the pyridine ring. The order of these introductions is critical to the success of the synthesis.
A plausible synthetic route could involve the following key steps:
Trifluoromethylation: Introduction of the trifluoromethyl group onto the pyridine ring. Various methods for the trifluoromethylation of pyridines have been developed, often involving radical or nucleophilic pathways. acs.orgchemrxiv.orgchemistryviews.orgresearchgate.net
Halogenation: Introduction of the iodine atom at the 2-position. This can be achieved through methods such as electrophilic iodination or via an organometallic intermediate. For instance, the treatment of a lithiated pyridine with elemental iodine is a common method for introducing an iodine atom. scispace.com
Carboxylation: As discussed previously, the carboxylic acid group can be introduced either by quenching an organometallic intermediate with CO2 or by hydrolysis of a nitrile group.
A study on the regiochemical functionalization of chloro(trifluoromethyl)pyridines demonstrated a strategy where a 2-chloro-4-iodo-5-(trifluoromethyl)pyridine (B138346) was synthesized. scispace.com This intermediate could then be converted to the corresponding carboxylic acid via halogen/metal permutation followed by carboxylation. scispace.com This highlights a viable pathway for the sequential introduction of the required functionalities.
Optimization of Reaction Conditions for Yield and Selectivity
In the synthesis of trifluoromethylated nicotinic acids, several patents highlight the importance of optimizing conditions. For example, in a method for preparing 4-trifluoromethyl nicotinic acid, the yield of an intermediate, 4-ethoxy-1,1,1-trifluoro-3-en-2-one, was significantly affected by the reaction temperature. google.com
| Reaction Temperature (°C) | Yield (%) |
| 10-15 | 68.5 |
| 0-5 | 86.7 |
| 0-5 (with slight reagent modification) | 92.3 |
This data clearly demonstrates that careful control of the reaction temperature can lead to a substantial improvement in the yield of a key intermediate.
Similarly, in the hydrolysis of nitrile intermediates, the concentration of the acid or base, the choice of solvent, and the reaction temperature and duration are all critical factors that need to be optimized to ensure complete conversion without promoting the degradation of the product or other functional groups on the molecule. google.com
Chemical Reactivity and Mechanistic Aspects of Transformations
Reactivity of the Pyyridine Heterocycle
The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it resistant to electrophilic attack but susceptible to nucleophilic substitution, a reactivity profile that is further amplified by the substituents present in 2-iodo-4-trifluoromethyl-nicotinic acid.
The pyridine ring is often compared to nitrobenzene (B124822) in its reactivity towards electrophilic aromatic substitution, requiring harsh conditions to proceed. youtube.com The presence of two strong electron-withdrawing groups—the trifluoromethyl group (-CF3) at the C4 position and the carboxylic acid group (-COOH) at the C3 position—greatly diminishes the electron density of the aromatic system. The trifluoromethyl group, in particular, is one of the most powerful electron-withdrawing groups, while the iodo substituent at the C2 position also acts as a deactivating group.
This cumulative electron deficiency severely deactivates the ring, making electrophilic aromatic substitution reactions exceptionally difficult. The nitrogen atom and the electron-withdrawing substituents make the pyridine nucleus highly electrophilic, thus repelling potential electrophiles. youtube.com Consequently, reactions such as nitration, halogenation, or Friedel-Crafts acylation, which are common for benzene (B151609) derivatives, are not readily observed with this compound under standard conditions.
The electron-poor nature of the pyridine ring, significantly enhanced by the trifluoromethyl and carboxylic acid substituents, makes the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr). chemistrysteps.com In pyridines, nucleophilic attack is strongly favored at the C2 and C4 positions (ortho and para to the nitrogen atom), as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. youtube.comquimicaorganica.org In this compound, the presence of a leaving group (iodo) at the C2 position makes this the prime site for nucleophilic displacement.
The general mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group to restore aromaticity. wikipedia.org
The reactivity of the C2 position is profoundly influenced by the electronic effects of the substituents at the C3 and C4 positions.
Steric Effects : The carboxylic acid group is adjacent to the C2 reaction center. While this could potentially introduce some steric hindrance to the approaching nucleophile, the effect is generally considered minimal for many nucleophiles, especially smaller ones. rsc.org The primary driver of reactivity in this system is the powerful electronic activation conferred by the substituents.
In a typical SNAr reaction, the rate-determining step is the initial attack of the nucleophile to form the stable Meisenheimer intermediate. wikipedia.org In such cases, the bond to the leaving group has not yet begun to break, and the reactivity order of halogens is often F > Cl > Br > I. This "element effect" is attributed to the high electronegativity of fluorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. researchgate.netnih.gov
| Nucleophile | Substrate Type | Observed Reactivity Order | Postulated Rate-Determining Step |
|---|---|---|---|
| Piperidine | 2,4-Dinitrophenyl Halides | F > Cl ≈ Br > I | Nucleophilic Attack (Step 1) |
| Piperidine | N-Methyl-Halopyridinium Ions | F ~ Cl ~ Br ~ I | Proton Transfer/Deprotonation |
| Thiophenols | 2-Halopyridines | I > Br > Cl > F | C-X Bond Cleavage (Step 2) |
| Amines (dSNAr) | ortho-Iodobenzamides | I > F | Undetermined/Complex |
Nucleophilic Aromatic Substitution (SNAr) Pathways at C2-Iodo Position
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group at the C3 position undergoes a range of standard organic transformations, providing a handle for further molecular diversification. These reactions typically involve the conversion of the hydroxyl group of the carboxyl function into a better leaving group, followed by nucleophilic acyl substitution.
The carboxylic acid moiety of this compound can be readily converted into its corresponding esters, amides, and hydrazides.
Reaction with Alcohols : In the presence of an acid catalyst, the compound can react with various alcohols to form esters via Fischer esterification. Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride (e.g., using thionyl chloride, SOCl₂) or activated with a coupling agent, which then reacts rapidly with an alcohol to yield the ester.
Reaction with Amines : Amides are formed through the reaction with primary or secondary amines. This transformation is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid. The direct reaction requires high temperatures and is generally less efficient. The conversion to an acyl chloride followed by reaction with an amine is also a common and effective method.
Reaction with Hydrazines : The reaction with hydrazine (B178648) (N₂H₄) or substituted hydrazines leads to the formation of nicotinoyl hydrazides. This reaction typically proceeds by first converting the carboxylic acid to its methyl or ethyl ester, which then readily undergoes nucleophilic substitution with hydrazine. sciencescholar.usresearchgate.net This transformation is efficient and provides a key intermediate for the synthesis of other heterocyclic systems like oxadiazoles (B1248032) or pyrazoles. researchgate.net
| Target Derivative | Reagents | Typical Conditions |
|---|---|---|
| Ester | Alcohol (e.g., Ethanol), H₂SO₄ (cat.) | Reflux |
| Ester | 1. SOCl₂ 2. Alcohol, Pyridine | 1. Reflux 2. 0 °C to Room Temperature |
| Amide | Amine, Coupling Agent (e.g., EDC, HOBt) | Room Temperature, Inert Solvent (e.g., DMF, DCM) |
| Amide | 1. SOCl₂ 2. Amine | 1. Reflux 2. 0 °C to Room Temperature |
| Hydrazide | 1. Esterification (e.g., MeOH, H⁺) 2. Hydrazine Hydrate (B1144303) (N₂H₄·H₂O) | 1. Reflux 2. Reflux in Alcohol |
Reactivity of the Trifluoromethyl Group
The trifluoromethyl (CF3) group is renowned for its exceptional stability, a characteristic that makes it a valuable substituent in medicinal chemistry and materials science. nbinno.com This stability is primarily due to the strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. nbinno.com Consequently, the CF3 group is highly resistant to metabolic degradation, particularly by enzymes such as cytochrome P450. nbinno.com This enhanced metabolic stability often results in a longer biological half-life for pharmaceuticals containing this moiety. nbinno.com
The CF3 group remains intact under a wide array of reaction conditions, including those used for common synthetic transformations on the pyridine ring. It can tolerate harsh conditions that might be required for reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling at other positions on the ring. nih.govnih.gov However, under specific and highly reductive conditions, functionalization of the C-F bond can be induced, typically proceeding through radical intermediates. ccspublishing.org.cn This process is challenging due to the high bond dissociation energy of the C-F bond. ccspublishing.org.cn
The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its strong inductive effect (-I effect) significantly reduces the electron density of the aromatic ring to which it is attached. nbinno.comwebsite-files.com When appended to a pyridine ring, as in this compound, the CF3 group profoundly influences the ring's reactivity. nbinno.comnih.gov
This electron-withdrawing nature deactivates the pyridine ring towards electrophilic aromatic substitution, making such reactions more difficult compared to unsubstituted pyridine. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the CF3 group. The reduced electron density makes the ring carbon atoms more electrophilic and susceptible to attack by nucleophiles. This electronic modulation also influences the molecule's physical properties, such as its pKa, and its ability to engage in intermolecular interactions like hydrogen bonding, which can affect its binding affinity to biological targets. nbinno.com The electron-withdrawing properties of various substituents can be compared to understand their relative impact on the pyridine ring. mdpi.comnih.gov
| Substituent | Electronic Effect | Impact on Ring Reactivity | Reference |
|---|---|---|---|
| -CH₃ (Methyl) | Electron-Donating (Inductive) | Activates ring towards electrophilic substitution. | website-files.com |
| -H (Hydrogen) | Neutral (Reference) | Baseline reactivity. | website-files.com |
| -Cl (Chloro) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivates ring towards electrophilic substitution. | nih.gov |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing (Inductive and Resonance) | Strongly deactivates ring towards electrophilic substitution; activates for nucleophilic substitution. | mdpi.comnih.gov |
| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing (Inductive) | Strongly deactivates ring towards electrophilic substitution; activates for nucleophilic substitution. | nbinno.comnih.gov |
Investigations into Reaction Mechanisms
The 2-iodo substituent on the pyridine ring of this compound makes it an ideal substrate for various transition metal-catalyzed cross-coupling reactions. Palladium- and copper-catalyzed reactions are particularly prominent for forming new carbon-carbon and carbon-heteroatom bonds at the C2 position. nih.gov
A general mechanism for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) involves a catalytic cycle with three primary steps:
Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-iodine bond of the pyridine substrate, forming a palladium(II) intermediate.
Transmetalation: A second reagent, typically an organoboron or organotin compound, transfers its organic group to the palladium(II) complex, displacing the iodide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Mechanistic studies for similar systems often employ techniques like kinetic analysis, isotopic labeling, and computational modeling (DFT calculations) to elucidate the precise pathway, identify rate-determining steps, and characterize intermediates. researchgate.net Copper-catalyzed reactions, such as the trifluoromethylation of aryl iodides, may proceed through different mechanisms, potentially involving arylcopper(III) intermediates, although the exact details can remain elusive. nih.govresearchgate.net
| Reaction Type | Catalyst System | General Application | Reference |
|---|---|---|---|
| C-H Trifluoromethylation | Pd(OAc)₂ with electrophilic CF₃ reagent | Direct C-H to C-CF₃ bond formation using a directing group. | nih.gov |
| C-I Trifluoromethylation | CuI / 1,10-phenanthroline | Conversion of aryl iodides to benzotrifluorides. | nih.gov |
| C-H Arylation | Ruthenium(II) catalyst | Hydroarylation via C-H bond activation. | researchgate.net |
| C-H Trifluoromethylation | Nucleophilic activation via hydrosilylation followed by electrophilic trifluoromethylation | 3-position selective trifluoromethylation of pyridine rings. | researchgate.net |
While many transformations of this compound proceed through ionic or organometallic intermediates, certain functionalization reactions can involve the generation of radical species. ccspublishing.org.cn The trifluoromethyl group, despite its general stability, can participate in radical reactions under specific conditions. For instance, single-electron reduction of a trifluoromethylarene can generate a radical anion intermediate. ccspublishing.org.cn Subsequent elimination of a fluoride (B91410) anion from this intermediate produces a difluorobenzyl radical, which can then engage in further reactions, such as coupling with alkenes. ccspublishing.org.cn
The generation of these radical intermediates is challenging due to the high C-F bond energy and often requires potent reducing agents or photoredox catalysis. ccspublishing.org.cn Mechanistic studies suggest that for these transformations to be selective, the reaction must be controlled to prevent exhaustive defluorination. ccspublishing.org.cn Additionally, radical-mediated decarboxylation is a known pathway for converting carboxylic acids into radicals, which can then be trapped to form new bonds. mdpi.com Such a pathway could potentially be initiated photochemically for this compound, offering an alternative to thermal decarboxylation. Cascade reactions initiated by radical addition to unsaturated systems can also lead to complex trifunctionalized products. nih.gov
Stereochemical and Regiochemical Control in Transformations of this compound
The stereochemical and regiochemical outcomes of chemical transformations involving this compound are dictated by the inherent electronic properties and substitution pattern of the pyridine ring. The presence of a halogen at the 2-position, an electron-withdrawing trifluoromethyl group at the 4-position, and a carboxylic acid group at the 3-position creates a unique electronic landscape that governs the selectivity of various reactions. While specific experimental studies on this exact molecule are not extensively documented in publicly available literature, the principles of organic chemistry allow for well-founded predictions regarding its reactivity.
Regiochemical Control:
The regioselectivity of reactions on the pyridine ring of this compound is primarily influenced by the electron-deficient nature of the ring, which is further enhanced by the trifluoromethyl and carboxylic acid groups. This makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2 and C4).
In nucleophilic aromatic substitution (SNAr) reactions, the attack of a nucleophile is expected to occur preferentially at the C2 and C4 positions, as the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com Given that the C2 position is occupied by a good leaving group (iodine), and the C4 position is activated by the strongly electron-withdrawing trifluoromethyl group, competition between substitution at these two sites is possible. However, nucleophilic attack is generally more favorable at the C4 position in pyridines bearing a leaving group at C2 and an activating group at C4. stackexchange.com
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, the regioselectivity is determined by the relative ease of oxidative addition of the palladium catalyst to the C-I bond. For dihalopyridines, oxidative addition is often favored at the C2 position. nih.govresearchgate.net Therefore, in reactions involving this compound, it is anticipated that cross-coupling would selectively occur at the C2 position, replacing the iodine atom.
The following table summarizes the expected regiochemical outcomes for key transformations of this compound based on established principles for similarly substituted pyridines.
| Reaction Type | Reagents | Expected Major Regioisomer | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Nu:⁻ | 2-Nu-4-trifluoromethyl-nicotinic acid | Nucleophilic attack at the C2 position with displacement of the iodide. |
| Suzuki-Miyaura Coupling | R-B(OH)₂ / Pd catalyst | 2-R-4-trifluoromethyl-nicotinic acid | Preferential oxidative addition of palladium at the C2-I bond. nih.govresearchgate.net |
| Heck Coupling | Alkene / Pd catalyst | 2-alkenyl-4-trifluoromethyl-nicotinic acid | Preferential oxidative addition of palladium at the C2-I bond. |
| Sonogashira Coupling | Alkyne / Pd, Cu catalysts | 2-alkynyl-4-trifluoromethyl-nicotinic acid | Preferential oxidative addition of palladium at the C2-I bond. |
Stereochemical Control:
Achieving stereochemical control in transformations of this compound would typically involve reactions that create a new chiral center. This can be accomplished through several strategies, most notably asymmetric catalysis or the use of chiral auxiliaries.
Asymmetric Hydrogenation: The pyridine ring can be hydrogenated to form a chiral piperidine. The stereochemical outcome of this reduction can be controlled by using a chiral transition metal catalyst, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands. nih.govunimi.itresearchgate.net In the case of this compound, the substituents on the ring would influence the binding of the molecule to the chiral catalyst, thereby directing the facial selectivity of the hydrogenation. For instance, asymmetric hydrogenation of 3-substituted pyridinium (B92312) salts has been shown to yield chiral piperidines with high enantiomeric excess. nih.govunimi.it
Use of Chiral Auxiliaries: A chiral auxiliary could be attached to the carboxylic acid group. This chiral moiety can then direct the stereochemical course of subsequent reactions, such as additions to the pyridine ring or transformations of other functional groups. After the desired stereoselective transformation, the auxiliary can be removed to yield the enantiomerically enriched product. This approach has been successfully employed in the diastereoselective hydrogenation of pyridines. acs.orgnih.gov
Enzymatic Transformations: Biocatalysis offers another powerful tool for achieving high stereoselectivity. Enzymes such as hydrolases or oxidoreductases could potentially be used for the kinetic resolution of racemic derivatives of this compound or for the enantioselective synthesis of chiral derivatives.
Derivatization Strategies and Functional Group Interconversions
Derivatization of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile handle for the introduction of various functional groups through well-established chemical transformations.
Synthesis of Esters, Amides, Anhydrides, and Acyl Halides
The carboxylic acid moiety of 2-iodo-4-trifluoromethyl-nicotinic acid can be readily converted into a variety of derivatives such as esters, amides, anhydrides, and acyl halides. These transformations are fundamental in organic synthesis and are often employed to modify the physicochemical properties of the parent molecule or to facilitate further chemical reactions.
Esters are typically synthesized through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a base and an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt) allows for the esterification with a wide range of phenols under mild conditions. For instance, the reaction of a similar compound, 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid, with various phenols in the presence of EDCI and HOBt in acetonitrile (B52724) has been shown to produce the corresponding esters in yields ranging from 52% to 98%.
Amides can be prepared by reacting the carboxylic acid with a primary or secondary amine using coupling agents like EDCI and HOBt. This method is widely used in peptide synthesis and is applicable to a broad scope of amines, affording the corresponding nicotinamides in good yields. The reaction of 2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinic acid with different amines using the EDCI/HOBt protocol has been reported to yield amides in the range of 39% to 96%.
Anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often facilitated by a dehydrating agent such as acetic anhydride. Mixed anhydrides can also be prepared by reacting the carboxylic acid with an acyl chloride or another activated carboxylic acid derivative.
Acyl Halides , particularly acyl chlorides, are valuable reactive intermediates. They are typically synthesized by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These acyl halides can then be readily converted into esters, amides, and other carboxylic acid derivatives.
Table 1: Representative Examples of Carboxylic Acid Derivatization This table is based on reactions performed on analogous 2-substituted-6-(trifluoromethyl)nicotinic acids and serves as a predictive guide for the reactivity of this compound.
| Derivative | Reagents and Conditions | Typical Yield (%) |
| Aryl Ester | ArOH, EDCI, HOBt, MeCN, r.t. | 52-98 |
| Amide | RNH₂, EDCI, HOBt, MeCN, r.t. | 39-96 |
| Acyl Chloride | SOCl₂ or (COCl)₂, heat | Not reported |
| Anhydride | Acetic anhydride, heat | Not reported |
Formation of Carboxylic Acid Hydrazides and Related Conjugates
Carboxylic acid hydrazides are important synthetic intermediates and are known to be present in various biologically active molecules. The synthesis of this compound hydrazide can be achieved by reacting the corresponding methyl or ethyl ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux. This is a standard and efficient method for the preparation of hydrazides from esters.
The resulting hydrazide can be further derivatized. For example, condensation with various aldehydes and ketones can lead to the formation of the corresponding hydrazones, which are a class of compounds with a wide range of pharmacological activities.
Chemical Modifications at the Iodo Position (C2)
The iodo group at the C2 position of the pyridine (B92270) ring is an excellent leaving group and a versatile handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are widely applicable to aryl iodides.
The Suzuki-Miyaura coupling involves the reaction of the iodo-substituted pyridine with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex biaryl structures. For this compound, this reaction would allow for the introduction of various aryl or heteroaryl substituents at the 2-position.
The Sonogashira coupling enables the formation of a carbon-carbon bond between the iodo-substituted pyridine and a terminal alkyne. google.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. google.com This methodology provides a direct route to 2-alkynyl-4-trifluoromethyl-nicotinic acid derivatives.
The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. ucla.edunih.gov This reaction would lead to the formation of 2-alkenyl-4-trifluoromethyl-nicotinic acid derivatives, providing access to compounds with extended conjugation.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C2-Iodo Position This table provides a general outline of expected reactions based on the known reactivity of aryl iodides.
| Reaction | Coupling Partner | Catalyst System | Expected Product |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) catalyst, Base | 2-Aryl/heteroaryl-4-(trifluoromethyl)nicotinic acid |
| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-4-(trifluoromethyl)nicotinic acid |
| Heck | Alkene | Pd(0) catalyst, Base | 2-Alkenyl-4-(trifluoromethyl)nicotinic acid |
Direct Nucleophilic Displacement Reactions
While direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the electron-withdrawing nature of the pyridine nitrogen and the trifluoromethyl group can facilitate such reactions at the C2 position. However, these reactions often require harsh conditions, and palladium-catalyzed methods are generally preferred for their milder conditions and broader substrate scope. In some cases, nucleophilic displacement of the iodo group by certain nucleophiles might be possible, particularly under specific reaction conditions or with the use of catalysts that promote such transformations.
Transformations Involving the Trifluoromethyl Group (C4)
The trifluoromethyl group is generally considered to be a highly stable and chemically inert functional group. Direct transformations of the CF₃ group on an aromatic ring are challenging and typically require harsh reaction conditions. Therefore, derivatization strategies for this compound primarily focus on modifications of the carboxylic acid and the iodo substituent, while the trifluoromethyl group is usually retained in the final products due to its desirable electronic and steric properties that often contribute to enhanced biological activity and metabolic stability. Research in the field of C-F bond activation is ongoing, but practical and selective transformations of an aryl-CF₃ group remain a significant synthetic challenge.
Late-Stage Functionalization for Diverse Fluorinated Derivatives
Late-stage functionalization (LSF) has emerged as a powerful tool in medicinal chemistry, allowing for the introduction of chemical diversity at advanced stages of a synthetic sequence. nih.govnih.govmpg.de This approach is particularly valuable for complex molecules like derivatives of this compound, as it circumvents the need for de novo synthesis of each new analogue.
One of the key LSF strategies for this scaffold involves the versatile iodine substituent at the 2-position. This site is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in forging new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of a wide array of functional groups, leading to the generation of diverse fluorinated derivatives. While specific studies on this compound are limited, research on analogous heteroaryl iodides demonstrates the feasibility of these transformations. For instance, nickel-catalyzed asymmetric reductive cross-coupling reactions have been successfully employed for various heteroaryl iodides, including those on pyridine scaffolds, to create enantioenriched products.
| Coupling Partner | Catalyst System | Product Type | Potential Application |
| Aryl Boronic Acids | Palladium(0) / Ligand | Biaryl compounds | Introduction of diverse aromatic moieties to modulate biological activity. |
| Terminal Alkynes | Palladium(0) / Copper(I) | Alkynylated pyridines | Building blocks for more complex structures and potential pharmacophores. |
| Amines | Palladium(0) / Ligand | Aminopyridines | Altering solubility, basicity, and receptor binding interactions. |
| Organozinc Reagents | Palladium(0) | Alkylated/Arylated Pyridines | Formation of C-C bonds to introduce lipophilic or sterically bulky groups. |
This table represents potential late-stage functionalization reactions based on established cross-coupling methodologies for iodo-pyridines.
Strategies for Modifying the Trifluoromethyl Moiety
The trifluoromethyl (CF3) group is a critical pharmacophore in many drug molecules, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.com While the CF3 group is generally robust, its modification can provide access to novel chemical space.
Direct transformation of the trifluoromethyl group on a complex molecule like this compound presents a significant synthetic challenge. Current research in the broader field of organofluorine chemistry is exploring methods for the conversion of the CF3 group into other fluoroalkyl groups or for its complete removal. Catalytic methods are being investigated to achieve these transformations under mild conditions that would be compatible with the other functional groups present in the molecule. nih.gov
Selective Derivatization of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom provides a reactive site for selective derivatization, leading to the formation of N-oxides and pyridinium (B92312) salts. These modifications can profoundly impact the electronic properties, solubility, and biological activity of the parent molecule.
N-Oxidation Chemistry
The resulting N-oxide can serve as a versatile intermediate for further functionalization. For example, the N-oxide functionality can direct subsequent substitutions to the positions ortho and para to the nitrogen atom.
| Oxidizing Agent | Typical Reaction Conditions | Potential Advantages |
| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH2Cl2), room temperature | Readily available, generally high yielding. |
| Hydrogen Peroxide / Acetic Acid | Elevated temperature | Cost-effective and environmentally benign. |
| Urea-Hydrogen Peroxide (UHP) | In the presence of a catalyst (e.g., phthalic anhydride) | Stable, solid-phase oxidant, easy to handle. |
This table outlines common methods for the N-oxidation of pyridine rings, which are applicable to this compound.
Quaternization and Pyridinium Salt Formation
The reaction of the pyridine nitrogen with an alkylating agent leads to the formation of a quaternary pyridinium salt. This transformation introduces a permanent positive charge on the nitrogen atom, which can significantly alter the molecule's solubility and its ability to interact with biological targets. mdpi.com
The quaternization of this compound can be achieved by reacting it with a variety of alkyl halides or other electrophiles. Studies on the quaternization of nicotinamide (B372718) have shown that microwave-assisted synthesis can significantly improve yields and reduce reaction times compared to conventional heating methods. nih.gov This approach could be applicable to the target molecule, allowing for the efficient synthesis of a range of pyridinium salt derivatives.
| Alkylating Agent | Reaction Conditions | Product | Potential Impact on Properties |
| Methyl Iodide | Conventional heating or microwave irradiation | N-Methylpyridinium iodide salt | Increased water solubility, potential for altered biological interactions. |
| Benzyl (B1604629) Bromide | Conventional heating or microwave irradiation | N-Benzylpyridinium bromide salt | Introduction of a lipophilic benzyl group, potential for enhanced cell permeability. |
| Substituted Phenacyl Bromides | Conventional heating or microwave irradiation | N-Phenacylpyridinium bromide salts | Introduction of a ketone functionality for further derivatization. |
This table provides examples of quaternization reactions that could be applied to this compound based on studies with related nicotinamides.
Theoretical and Computational Chemistry Investigations
Electronic Structure and Molecular Orbital Analysis
Computational studies focused on the electronic properties of 2-Iodo-4-trifluoromethyl-nicotinic acid reveal key features of its molecular orbitals and charge distribution. These analyses are fundamental to predicting the chemical behavior of the compound.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and chemical reactivity. nih.govwikipedia.org A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org
| Parameter | Significance | Predicted Influence on this compound |
|---|---|---|
| HOMO Energy | Represents the ability to donate an electron | Lowered (stabilized) due to electron-withdrawing groups |
| LUMO Energy | Represents the ability to accept an electron | Significantly lowered (stabilized) due to electron-withdrawing groups |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability | The precise value requires specific calculation, but a relatively moderate to large gap would suggest stability. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).
In the MEP map of this compound, the most negative potential (typically colored red) is anticipated to be localized around the highly electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring. These sites represent the primary centers for electrophilic interactions. researchgate.net Conversely, regions of positive potential (typically colored blue) are expected around the hydrogen atom of the carboxylic acid's hydroxyl group, indicating a propensity for nucleophilic attack. The area around the iodine atom may also exhibit a region of positive potential known as a sigma-hole, making it a potential halogen bond donor.
The charge distribution in this compound is heavily dictated by the inductive and resonance effects of its substituents on the pyridine ring.
Trifluoromethyl Group (-CF₃): This group is a very strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms. It exerts a powerful negative inductive effect (-I), which significantly reduces the electron density of the aromatic ring. researchgate.net
Carboxylic Acid Group (-COOH): This group is also electron-withdrawing and deactivating, operating through both a negative inductive effect (-I) and a negative resonance effect (-R).
Spectroscopic Property Predictions
Computational methods allow for the simulation of various types of spectra, providing valuable data that can aid in the structural elucidation and characterization of new compounds.
Theoretical calculations, often using Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes are expected for its distinct functional groups. These simulations can help in the assignment of experimentally observed spectral bands. researchgate.net
| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) | Medium to Strong (IR) |
| C=O Stretch | Carboxylic Acid | 1720 - 1680 | Strong (IR) |
| C=C / C=N Stretch | Pyridine Ring | 1600 - 1450 | Medium to Strong |
| C-F Stretch | Trifluoromethyl | 1350 - 1100 | Very Strong (IR) |
| C-I Stretch | Iodo Group | 600 - 500 | Weak to Medium |
Theoretical calculations can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for various nuclei, such as ¹H, ¹³C, and ¹⁹F. These predictions are based on the calculated magnetic shielding around each nucleus, which is highly sensitive to the local electronic environment. DFT calculations are a powerful tool for assigning NMR signals and confirming molecular structures. mdpi.com
For this compound, the two protons on the pyridine ring are expected to resonate at high chemical shifts (downfield) due to the strong deshielding effect of the multiple electron-withdrawing groups. The ¹³C NMR spectrum would show distinct signals for each carbon, with the carbon attached to the trifluoromethyl group likely appearing as a quartet in a proton-coupled spectrum due to C-F coupling. The ¹⁹F NMR spectrum is predicted to show a single sharp signal, characteristic of the trifluoromethyl group.
| Nucleus | Position | Predicted Chemical Shift (δ) Range (ppm) | Key Influences |
|---|---|---|---|
| ¹H | H-5, H-6 | 8.0 - 9.5 | Anisotropy of the ring and strong deshielding from substituents |
| ¹³C | C-CF₃ | 120 - 130 (quartet) | Direct attachment to -CF₃, J-coupling with Fluorine |
| ¹³C | C-I | 90 - 110 | "Heavy atom effect" from Iodine |
| ¹³C | C-COOH | 165 - 175 | Carboxylic acid environment |
| ¹⁹F | -CF₃ | -60 to -70 (relative to CFCl₃) | Aromatic trifluoromethyl group environment |
Computational Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms through computational chemistry provides invaluable insights into the step-by-step processes of chemical transformations. This typically involves locating and characterizing stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states.
Transition State Characterization and Reaction Pathway Determination
For a molecule like this compound, computational studies would be instrumental in mapping out the energy profiles of its reactions, such as nucleophilic substitution at the iodine-bearing carbon or reactions involving the carboxylic acid group. Characterization of the transition state structures would reveal the key geometric features and energetic barriers that govern these transformations. However, at present, there are no specific studies in the scientific literature that detail the transition state geometries or reaction pathways for reactions involving this compound.
Conformational Analysis and Intermolecular Interactions
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and how its shape influences its properties and interactions. For this compound, the orientation of the carboxylic acid group relative to the pyridine ring is a key conformational feature. Computational methods can be used to identify the most stable conformers and the energy barriers for rotation around single bonds.
Furthermore, the study of intermolecular interactions is fundamental to understanding the behavior of the compound in the solid state and in solution. These interactions, which include hydrogen bonding (especially involving the carboxylic acid moiety) and halogen bonding (involving the iodine atom), dictate crystal packing and solubility. While general principles of these interactions are well-established, specific computational studies quantifying these forces for this compound have not been reported.
Quantum Chemical Studies on Reactivity Descriptors
Quantum chemical calculations can provide a range of reactivity descriptors that help in predicting the chemical behavior of a molecule. These descriptors are derived from the electronic structure and include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
A hypothetical table of such descriptors for this compound could be constructed, but without actual computational results from dedicated studies, any presented values would be purely speculative.
| Reactivity Descriptor | Hypothetical Value |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap | |
| Chemical Hardness (η) | |
| Electronegativity (χ) | |
| Electrophilicity Index (ω) |
Note: The table above is for illustrative purposes only. No published data is available to populate these fields for this compound.
Synthetic Applications As a Strategic Chemical Building Block
Precursor in the Construction of Complex Heterocyclic Frameworks
The unique combination of reactive sites on 2-Iodo-4-trifluoromethyl-nicotinic acid allows for its use in synthesizing more intricate molecular architectures, particularly those involving multiple heterocyclic rings.
Pyridine-Derived Scaffolds for Advanced Material Science Research
In materials science, pyridine-containing scaffolds are valued for their electronic properties, coordination capabilities, and thermal stability. The incorporation of a trifluoromethyl (CF3) group is a well-established strategy to modulate these characteristics. nih.govnih.gov The strong electron-withdrawing nature of the CF3 group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of the pyridine (B92270) system, which is advantageous for creating n-type organic semiconductors.
This compound serves as an ideal precursor for such materials. The iodine atom at the 2-position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. beilstein-journals.org These reactions allow for the facile introduction of various aryl, heteroaryl, or alkynyl substituents, extending the π-conjugated system of the molecule. The carboxylic acid function provides an additional point for modification, such as esterification or amidation, to attach the scaffold to polymer backbones or other molecular components. This dual functionality enables the systematic design of novel materials for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Below is a table summarizing the potential reactions for modifying the core scaffold for material science applications.
| Functional Group | Reaction Type | Potential Outcome | Application Area |
|---|---|---|---|
| 2-Iodo | Suzuki Coupling | Bi-aryl or heteroaryl linkage | Organic Electronics |
| 2-Iodo | Sonogashira Coupling | Aryl-alkynyl linkage | Conjugated Polymers |
| 3-Carboxylic Acid | Esterification | Attachment to polymer backbone | Functional Materials |
| 3-Carboxylic Acid | Amide Coupling | Formation of charge-transporting amides | Optoelectronics |
Building Blocks for Polycyclic and Fused-Ring Systems
The adjacent positioning of the iodo and carboxylic acid groups on the pyridine ring is a key structural feature that facilitates the synthesis of fused-ring systems through intramolecular cyclization reactions. One powerful method is iodolactonization, where an internal nucleophile attacks an activated alkyne, promoted by an iodine source. researchgate.net
For instance, the carboxylic acid of this compound can be coupled with a terminal alkyne-containing amine or alcohol. The resulting intermediate, possessing both the 2-iodo group and a tethered alkyne, can then undergo an intramolecular Sonogashira coupling followed by cyclization. Alternatively, direct electrophilic cyclization reactions can be employed. The reaction of a 3-alkynylpicolinic acid with iodine can lead to the formation of pyranopyridinones via a 6-endo-dig cyclization. researchgate.net This strategy provides a direct route to novel polycyclic heteroaromatic compounds, which are scaffolds of interest in medicinal chemistry and materials science. airo.co.in
Intermediate in the Synthesis of High-Value Organic Molecules
Beyond complex heterocycles, this compound is a valuable intermediate for synthesizing a range of specialized and functional organic molecules.
Role in the Preparation of Specialized Organic Reagents
This compound can be readily converted into other useful synthetic intermediates. For example, the carboxylic acid can be transformed into an acyl chloride, which is a more reactive species for acylation reactions. This allows for the introduction of the 2-iodo-4-trifluoromethyl-nicotinoyl moiety into various substrates.
Furthermore, the iodo group itself can be transformed to create different types of reagents. For instance, conversion to a boronic acid or ester via lithium-halogen exchange and reaction with a trialkyl borate (B1201080) would generate a Suzuki coupling partner. This transforms the molecule into a reagent capable of introducing the 4-trifluoromethyl-nicotinic acid unit into other aromatic or vinylic systems.
Utility in the Development of Catalytic Ligands and Organometallic Complexes
Pyridine-based structures are fundamental components of ligands in coordination chemistry and catalysis. The pyridine nitrogen atom acts as a Lewis base, coordinating to a wide variety of transition metals. The electronic properties of the ligand, which are crucial for the catalytic activity of the resulting metal complex, can be fine-tuned by the substituents on the pyridine ring. acs.org
The presence of the strongly electron-withdrawing trifluoromethyl group makes the pyridine nitrogen in this compound a weaker donor compared to unsubstituted pyridine. rsc.org This can influence the redox potential and stability of the corresponding metal complex. The carboxylic acid group can also participate in coordination, potentially acting as a bidentate N,O-chelate ligand. rsc.org Such ligands are valuable in asymmetric catalysis. The iodine atom can serve as a handle to attach the pyridine ligand to a larger support structure or another part of a more complex ligand framework. Trifluoromethyl-substituted pyridine N-oxides derived from such precursors have also been used to form complexes with lanthanides. nih.gov
Contribution to the Synthesis of Novel Fluoro-Organic Compounds
The incorporation of fluorine or trifluoromethyl groups into organic molecules is a critical strategy in the development of pharmaceuticals and agrochemicals, as it can enhance metabolic stability, binding affinity, and lipophilicity. nih.govresearchoutreach.org The 4-trifluoromethylpyridine moiety, in particular, is found in several commercial agrochemicals, such as the insecticide flonicamid. nih.govjst.go.jp
This compound serves as a key building block for introducing this specific structural motif into larger, more complex molecules. The iodine atom allows for its incorporation via robust and high-yielding cross-coupling reactions, while the carboxylic acid provides a site for amide bond formation, a common linkage in bioactive molecules. This dual reactivity allows medicinal and agricultural chemists to efficiently synthesize libraries of novel compounds containing the 4-trifluoromethyl-nicotinoyl fragment for biological screening. The synthesis of various trifluoromethyl-nicotinic acid derivatives is an area of active research for the development of new biologically active compounds. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Iodo-4-trifluoromethyl-nicotinic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis of trifluoromethyl-substituted nicotinic acid derivatives often involves halogenation or cross-coupling reactions. For example, iodination of 4-trifluoromethylnicotinic acid (CAS RN 158063-66-2, mp 150°C) can be achieved via electrophilic substitution using iodine monochloride (ICl) in acidic media. Optimization includes temperature control (e.g., 0–5°C to minimize side reactions), stoichiometric adjustments (1.2–1.5 eq iodine source), and purification via recrystallization (ethanol/water mixtures). Monitoring purity with HPLC (≥97% as per catalog standards) ensures reproducibility .
Q. How can researchers confirm the structural integrity and purity of this compound using analytical techniques?
- Methodology :
- Melting Point Analysis : Compare observed mp with literature values (e.g., 4-trifluoromethylnicotinic acid: 150°C dec. ). Deviations >2°C suggest impurities.
- Spectroscopy : / NMR to verify substitution patterns (e.g., trifluoromethyl signal at ~-60 ppm).
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% ).
- Elemental Analysis : Confirm C/H/N/F ratios within ±0.4% of theoretical values.
Advanced Research Questions
Q. What strategies are effective for achieving regioselective iodination in the synthesis of this compound?
- Methodology : Regioselectivity challenges arise due to competing iodination at positions 2 vs. 6. Strategies include:
- Directed Metalation : Use a directing group (e.g., Boc-protected amine) to favor iodination at the 2-position via ortho-metalation .
- Halogen Exchange : Replace a bromine substituent (if present) with iodine using CuI catalysis .
- Computational Modeling : DFT calculations to predict reactive sites based on electron density maps (e.g., Fukui indices).
Q. How can contradictory data between spectroscopic characterization and elemental analysis be resolved when analyzing derivatives of this compound?
- Methodology :
- Cross-Validation : Repeat NMR under deuterated DMSO to detect residual solvents skewing elemental results.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) to rule out isotopic interference.
- Thermogravimetric Analysis (TGA) : Identify non-volatile impurities (e.g., inorganic salts) undetected by chromatography .
Q. What methodologies are recommended for assessing the stability and degradation pathways of this compound under varying storage conditions?
- Methodology :
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- Light Sensitivity : Expose to UV (254 nm) for 48 hours; quantify photo-degradation products.
- Thermal Analysis : DSC to detect exothermic decomposition events (e.g., decarboxylation above 200°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
